N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-2-1-5-17-10-13)19-9-12-3-6-18-15(8-12)14-4-7-21-11-14/h1-8,10-11H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSQEUDNNMOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. This reaction is known for its mild conditions and high efficiency .
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Step 1: Synthesis of 2-(thiophen-3-yl)pyridine
Reagents: 3-bromothiophene, 2-pyridylboronic acid
Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature around 80-100°C
Reaction: 3-bromothiophene reacts with 2-pyridylboronic acid in the presence of a palladium catalyst to form 2-(thiophen-3-yl)pyridine.
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Step 2: Formation of this compound
Reagents: 2-(thiophen-3-yl)pyridine, nicotinoyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature around 0-25°C
Reaction: 2-(thiophen-3-yl)pyridine reacts with nicotinoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's applications are highlighted through its structural components, suggesting roles in medicinal chemistry, oncology, and neurology.
Core Structural and Functional Context
- Molecular Composition The compound combines amide functionalities with thiophene and pyridine structures.
- Key Components It consists of an acetamido group on a benzamide backbone, linked with a thiophene-pyridine moiety via a methylene bridge.
Potential Applications
- Medicinal Chemistry The presence of multiple functional groups indicates its use in the creation of pharmaceuticals that target different biological pathways.
- Biological Activities Similar compounds have demonstrated significant biological activities, especially in neurology and oncology.
- Histone Deacetylase Inhibitor It may act as an inhibitor of histone deacetylases, which are important in gene regulation and cancer biology.
Synthesis
- The synthesis of 4-acetamido-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves multiple steps.
Structural Similarity
- Several compounds share structural similarities with 4-acetamido-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide .
Table of structurally similar compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Simple sulfonamide structure | Widely used antibiotic |
| Nicotinamide | Pyridine derivative | Essential for metabolic processes |
| Thiophene-2-carboxylic acid | Contains thiophene ring | Used in organic synthesis |
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The thiophene and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Diversity : The target compound’s thiophen-3-yl group distinguishes it from analogues with isoxazole (e.g., ) or tetrahydrothiophen (e.g., ) substituents.
- The target compound’s antifungal activity is inferred from structurally related N-(thiophen-2-yl)nicotinamide derivatives in .
Functional Analogues
Table 2: Functional Comparison with Nicotinamide Derivatives
Key Observations:
- Binding Interactions: The thiazolidinone derivative () employs π–π stacking (centroid distance = 3.794 Å) and hydrogen bonding for stability, a feature likely shared by the target compound due to its aromatic pyridine-thiophene system .
- Antifungal Activity : highlights N-(thiophen-2-yl)nicotinamide derivatives as potent fungicides, suggesting the thiophene ring’s position (3-yl vs. 2-yl) may modulate efficacy .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, a pyridine ring, and a nicotinamide moiety. Its molecular formula is with a molecular weight of approximately 295.4 g/mol. The unique combination of these rings contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Binding : Its structure allows for binding to various receptors, which could modulate cellular responses.
- DNA/RNA Interaction : There is potential for interaction with nucleic acids, influencing gene expression and cellular function.
Antimicrobial Properties
Research indicates that derivatives of nicotinamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.
Anti-inflammatory Effects
The compound's ability to inhibit certain inflammatory pathways has been explored. It may modulate the activity of enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
Anticancer Potential
Nicotinamide derivatives have been investigated for their anticancer properties. The ability of this compound to interfere with cancer cell proliferation and induce apoptosis has been suggested in preliminary studies.
Case Studies
- Fungicidal Activity : A related study on N-(thiophen-2-yl)nicotinamide derivatives demonstrated significant fungicidal activity, with certain compounds showing an EC50 value as low as 1.96 mg/L against specific fungal strains. This suggests that this compound may also exhibit similar antifungal properties due to structural similarities .
- In Vivo Studies : Animal model studies have indicated that compounds with similar structures can significantly reduce tumor growth and improve survival rates when administered in therapeutic doses . These findings support the potential application of this compound in oncology.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(thiophen-2-yl)nicotinamide | C₁₇H₁₅N₃O₂S | Antifungal (EC50 = 1.96 mg/L) |
| N-(pyridin-2-yl)nicotinamide | C₁₇H₁₅N₃O₂ | Antimicrobial effects observed |
| N-(pyridin-3-yloxy)phenyl derivatives | C₁₉H₁₈N₄O₂ | Potential anticancer activity |
Q & A
Q. What are the optimal synthetic routes for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-(thiophen-3-yl)pyridine-4-carbaldehyde with nicotinamide derivatives using reductive amination (e.g., NaBH or NaBHCN). Purification typically involves column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization. Characterization requires H/C NMR, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) .
Q. How can the structural conformation of this compound be validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming 3D structure. If crystals are unavailable, computational modeling (DFT or molecular mechanics) paired with spectroscopic data (e.g., NOESY for spatial proton proximity) can infer conformation. For example, disordered thiazolidine rings in analogous nicotinamide-thiazolidinone hybrids were resolved via crystallography .
Advanced Research Questions
Q. What strategies resolve contradictions in substituent effects on biological activity?
- Methodological Answer : Contradictions arise from varying substituent positions (e.g., thiophene vs. pyridine substitutions). Systematic SAR studies are critical:
- Step 1 : Synthesize analogs with controlled modifications (e.g., thiophen-3-yl → thiophen-2-yl or pyridin-4-yl → pyridin-3-yl).
- Step 2 : Compare bioactivity (e.g., IC in enzyme inhibition assays) and physicochemical properties (logP, solubility).
- Example : Replacing a phenyl group with a trifluoromethyl group in similar benzamides enhanced metabolic stability .
Q. How can researchers evaluate interactions with metabolic enzymes like CYP3A4?
- Methodological Answer : Use in vitro assays:
- CYP3A4 Inhibition : Incubate the compound with human liver microsomes and a CYP3A4-specific probe (e.g., midazolam). Measure metabolite formation via LC-MS/MS .
- Computational Docking : Predict binding modes using crystal structures (e.g., PDB ID 8EWS) to identify key residues (e.g., heme coordination or hydrophobic pockets) .
Q. What in vitro models are suitable for assessing neuroprotective or anticancer potential?
- Methodological Answer :
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (HO or glutamate). Measure viability (MTT assay) and apoptosis markers (caspase-3/7 activity) .
- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using proliferation assays (BrdU incorporation). Compare to angiogenesis inhibitors like N-[4-(1-cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Answer :
- Formulation : Use co-solvents (DMSO ≤0.1%) or surfactants (e.g., Tween-80).
- Structural Modification : Introduce hydrophilic groups (e.g., -OH, -NH) or reduce logP via fluorination .
Q. What computational tools predict off-target interactions?
- Answer :
- SwissTargetPrediction or PharmMapper for target profiling.
- Molecular Dynamics (MD) Simulations : Assess binding stability to unintended targets (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
